O,O-dibutyl methylphosphonothioate
Description
O,O-Dibutyl methylphosphonothioate (CAS RN: 18628-73-4) is a thiophosphonate compound with the molecular formula C₉H₂₁O₂PS and a molecular weight of 224.3 g/mol. Structurally, it features a methyl group bonded to a phosphorus atom, which is further connected to two butyloxy groups and a sulfur atom via a thioester bond . Its synthesis and properties are critical in forensic and environmental analyses related to chemical warfare verification programs.
Properties
CAS No. |
18628-73-4 |
|---|---|
Molecular Formula |
C9H21O2PS |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
dibutoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS/c1-4-6-8-10-12(3,13)11-9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
FCOHOEULLNQVHS-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(C)OCCCC |
Canonical SMILES |
CCCCOP(=S)(C)OCCCC |
Other CAS No. |
18628-73-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophosphonates exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison of O,O-dibutyl methylphosphonothioate with structurally related compounds:
Structural Isomers and V-Series Nerve Agents
- VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate): Molecular Formula: C₁₁H₂₆NO₂PS Key Feature: Contains a diisopropylaminoethyl thioester side chain. Toxicity: LD₅₀ (percutaneous, human) ≈ 10 mg/kg; highly persistent due to stable phosphonothioester bonds . Application: Infamous nerve agent with lethal cardiorespiratory and CNS effects .
- VR (O-Isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Structural Isomer of VX: Differs in alkyl groups (isobutyl vs. ethyl) and amino side chain (diethylamino vs. diisopropylamino). Toxicity: Comparable to VX; causes severe bronchoconstriction and seizures in guinea pigs at 22.6 µg/kg .
- VM (O-Ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Key Feature: Diethylaminoethyl side chain. Toxicity: Part of the V-series agents; irreversible acetylcholinesterase inhibition .
Simulants and Research Compounds
- O,S-Diethyl Methylphosphonothioate (OSDEMP): Molecular Formula: C₅H₁₃O₂PS Application: Non-toxic simulant for VX decontamination studies. Used in pharmaceuticals and cholinesterase inhibition research . Key Difference: Shorter alkyl chains (ethyl vs. butyl) reduce environmental persistence compared to O,O-dibutyl derivatives.
- O,O'-Diethyl Methylphosphonothioate: Volatility: Studied for vapor pressure (0.3–50 mmHg range) using differential thermal analysis . Stability: Thioester bond less stable than VX, making it a safer simulant for laboratory use.
Alkyl-Substituted Thiophosphonates
- O,O-Diheptyl Methylphosphonothioate: Molecular Formula: C₁₅H₃₃O₂PS Key Feature: Longer heptyl chains increase hydrophobicity and reduce volatility compared to O,O-dibutyl derivatives .
- Ethyl Methyl Methylphosphonate: Molecular Formula: C₄H₁₁O₃P Key Difference: Lacks sulfur (phosphonate vs. phosphonothioate), reducing reactivity and toxicity .
Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings
- Synthetic Pathways: this compound is synthesized via benzotriazole-mediated phosphorylation under mild conditions, analogous to cyclic adenosine phosphonothioates .
- Toxicity Mechanisms: Thiophosphonates inhibit acetylcholinesterase by phosphorylating serine residues, but alkyl chain length and substituents modulate potency. VX’s aminoethyl side chain enhances CNS penetration .
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